molecular formula C8H8ClN3 B1492911 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine CAS No. 1037670-19-1

4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine

Cat. No. B1492911
CAS RN: 1037670-19-1
M. Wt: 181.62 g/mol
InChI Key: MCSSWSFNMXAEJY-UHFFFAOYSA-N
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Description

“4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine” is a chemical compound with the CAS Number: 1037670-19-1 . It has a molecular weight of 181.62 . The compound is a powder at room temperature .


Molecular Structure Analysis

The compound contains a benzodiazol ring, which is a type of imidazole. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Physical And Chemical Properties Analysis

“4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine” is a powder at room temperature . It has a molecular weight of 181.62 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Noolvi et al. (2014) described the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, starting from 1-methyl-1H-benzimidazol-2-amine. These compounds exhibited significant antibacterial and cytotoxic activities, highlighting the potential of 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine derivatives in developing new antimicrobial agents [Noolvi, Agrawal, Patel, Badiger, Gaba, Zambre, 2014].

Green Synthesis Methods

Davoodnia et al. (2010) demonstrated the use of a Brønsted acidic ionic liquid as an efficient, green, and reusable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, emphasizing the role of 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine derivatives in facilitating environmentally friendly synthesis methods [Davoodnia, Heravi, Safavi-Rad, Tavakoli-Hoseini, 2010].

Anticancer and Antimicrobial Properties

Research by Nofal et al. (2014) on the synthesis of benzimidazole-thiazole derivatives, including the 1-methyl derivative, showed promising anticancer activity against different cancerous cell lines, underscoring the therapeutic potential of these compounds in cancer treatment [Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, Maher, 2014].

Molecular Docking and Experimental Studies

A study by Aayisha et al. (2019) focused on the molecular structure, chemical activity region, and biological activity potential of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine. This work highlights the extensive applications of 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine derivatives in pharmaceutical and medicinal research [Aayisha, Devi, Janani, Muthu, Raja, Sevvanthi, 2019].

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole compounds have become an important synthon in the development of new drugs . They are used in the synthesis of a variety of commercially available drugs . Therefore, “4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine” and similar compounds may have potential applications in drug development.

properties

IUPAC Name

4-chloro-1-methylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-12-6-4-2-3-5(9)7(6)11-8(12)10/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSSWSFNMXAEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Cl)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine

CAS RN

1037670-19-1
Record name 4-chloro-1-methyl-1H-1,3-benzodiazol-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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